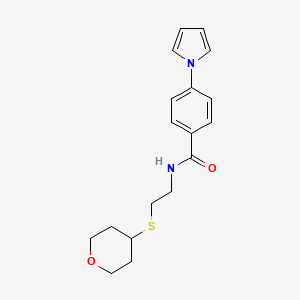

4-(1H-pyrrol-1-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(1H-pyrrol-1-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide” is a complex organic molecule. It contains a pyrrole ring, a tetrahydropyran ring, and a benzamide group .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrole and tetrahydropyran rings, as well as the benzamide group, could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its specific molecular structure .Scientific Research Applications

Monoclonal Antibody Production

This compound has been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures. It enhances cell-specific antibody production by increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during production. Additionally, it can influence the galactosylation on monoclonal antibodies, which is a critical quality attribute .

Antibacterial Activity

A series of derivatives of this compound have been synthesized and evaluated for their antibacterial activity. These derivatives have shown strong antibacterial properties, making them potential candidates for developing new antibacterial agents .

Antitubercular Properties

The same derivatives that exhibit antibacterial activity have also been tested for their antitubercular properties. This suggests that these compounds could be used in the treatment or prevention of tuberculosis .

Enzyme Inhibition

Some derivatives of N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(1H-pyrrol-1-yl)benzamide have been tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes. Inhibiting these enzymes can be crucial for treating diseases like malaria and bacterial infections .

Molecular Docking Studies

Molecular docking studies have been conducted to determine the potential mode of action of these compounds. The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites, indicating a strong potential for therapeutic use .

ADMET Studies

The compound and its derivatives have undergone ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to predict their pharmacokinetics and safety profiles. This is essential for any compound before it can be considered for clinical trials .

Anticancer Activity

Phosphonic thieno[2,3-d]pyrimidine derivatives, which are structurally related to this compound, have been synthesized and evaluated on various cancer cell lines, including human hepatocarcinoma, human gastric carcinoma, and breast cancer cells. This suggests that N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(1H-pyrrol-1-yl)benzamide could also be explored for its anticancer activities .

Antiviral Characteristics

Related compounds have demonstrated antiviral characteristics, which could imply that N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(1H-pyrrol-1-yl)benzamide may have applications in antiviral therapy, although direct evidence for this particular compound is yet to be established .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(oxan-4-ylsulfanyl)ethyl]-4-pyrrol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c21-18(19-9-14-23-17-7-12-22-13-8-17)15-3-5-16(6-4-15)20-10-1-2-11-20/h1-6,10-11,17H,7-9,12-14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJIJUSUWWACRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNC(=O)C2=CC=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxamide](/img/structure/B2991135.png)

![3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one](/img/structure/B2991136.png)

![3-Formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2991137.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2991138.png)

![N-1,3-benzodioxol-5-yl-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/structure/B2991140.png)

![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)dimethylamine](/img/structure/B2991141.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-3-ylpropanoic acid](/img/structure/B2991144.png)

![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol](/img/structure/B2991153.png)

![2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride](/img/structure/B2991154.png)